

ATTO 425: Application Notes and Protocols for Super-Resolution Microscopy (STORM/PALM)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425, a fluorescent dye from the coumarin family, is emerging as a valuable tool in the field of super-resolution microscopy, particularly in single-molecule localization microscopy (SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). Its favorable photophysical properties, including a high fluorescence quantum yield, significant Stokes shift, and good photostability, make it a compelling candidate for achieving nanoscale resolution images of cellular structures. [1][2][3] This document provides detailed application notes and protocols for the effective use of ATTO 425 in STORM and PALM experiments.

Photophysical Properties of ATTO 425

A thorough understanding of the photophysical characteristics of a fluorophore is paramount for successful super-resolution imaging. **ATTO 425** exhibits properties that are well-suited for the stochastic switching required in STORM and PALM.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	439 nm	[3]
Emission Maximum (λem)	485 nm	[3]
Molar Extinction Coefficient	45,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield	90%	[3]
Fluorescence Lifetime	3.6 ns	[3]
Molecular Weight	~427 g/mol	[3]

While specific quantitative data on the photoswitching performance of **ATTO 425** under dSTORM conditions (e.g., photons per switching event, on/off duty cycle, and localization precision) is not as extensively documented as for other dyes like Alexa Fluor 647, its successful application in live-cell dSTORM with a resolution of approximately 20 nm has been reported.[4] The quality of super-resolution images is directly influenced by these photoswitching parameters. A higher photon output per switching event leads to better localization precision, while a low on/off duty cycle is crucial for minimizing the spatial overlap of simultaneously active fluorophores, thus enabling higher labeling densities and, consequently, a more detailed final image.[1]

Experimental ProtocolsLabeling of Cellular Structures with ATTO 425

Successful super-resolution imaging begins with optimal sample labeling. The following protocols are adapted for labeling proteins with **ATTO 425** NHS-ester, a common derivative for targeting primary amines.

Materials:

- ATTO 425 NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Protein of interest (e.g., antibody, nanobody) in an amine-free buffer (e.g., PBS, pH 7.4)



- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If necessary, dialyze the protein against PBS.
 - Adjust the protein concentration to 2-10 mg/mL in PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 425 NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.
- Conjugation:
 - Add a 5-10 fold molar excess of the reactive **ATTO 425** solution to the protein solution.
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS (pH 7.2).
 - Alternatively, purify the conjugate by extensive dialysis against PBS.
 - The first colored band to elute from the column is the labeled protein.



- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for ATTO 425).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

dSTORM Imaging Protocol for ATTO 425

This protocol is based on established dSTORM procedures and is optimized for fluorophores in the spectral range of **ATTO 425**.

Materials:

- Labeled sample on #1.5H coverslips
- dSTORM imaging buffer (see composition below)
- Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation and 488 nm for excitation) and a sensitive camera (EMCCD or sCMOC).

dSTORM Imaging Buffer Preparation:

An imaging buffer containing a thiol is essential for inducing the photoswitching of many organic dyes. For dyes in the spectral range of **ATTO 425** (like ATTO 488), a buffer containing mercaptoethylamine (MEA) is recommended.[5][6]

Buffer Components:

- Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX Solution:
 - 14 mg Glucose Oxidase



- 50 μL Catalase (17 mg/mL)
- 200 μL Buffer A
- Vortex to dissolve, spin down, and use the supernatant. Store at 4°C for up to 2 weeks.
- 1 M MEA Solution:
 - 77 mg MEA
 - 1.0 mL 0.25 N HCl
 - Store at 4°C for up to 1 month.[6]

Final Imaging Buffer (prepare fresh): To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA solution. Mix gently.[6]

Imaging Procedure:

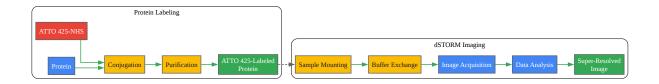
- Sample Mounting: Mount the coverslip with the labeled cells in an imaging chamber.
- Buffer Exchange: Replace the storage buffer (e.g., PBS) with the freshly prepared dSTORM imaging buffer.
- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 100x TIRF objective).
 - Illuminate the sample with the 488 nm laser at a high power density to drive most of the
 ATTO 425 molecules into a dark state.
- Image Acquisition:
 - Use a low-power 405 nm laser to photoactivate a sparse subset of ATTO 425 molecules back to the fluorescent state.
 - Simultaneously excite the activated molecules with the 488 nm laser and record the fluorescence emission using the camera.



- Acquire a sequence of thousands of frames (typically 10,000 to 100,000) until most of the fluorophores have been localized.
- Data Analysis:
 - Process the acquired image stack with a single-molecule localization algorithm (e.g.,
 Gaussian fitting) to determine the precise coordinates of each detected fluorophore.
 - Reconstruct the final super-resolution image from the list of localizations.

Visualizations

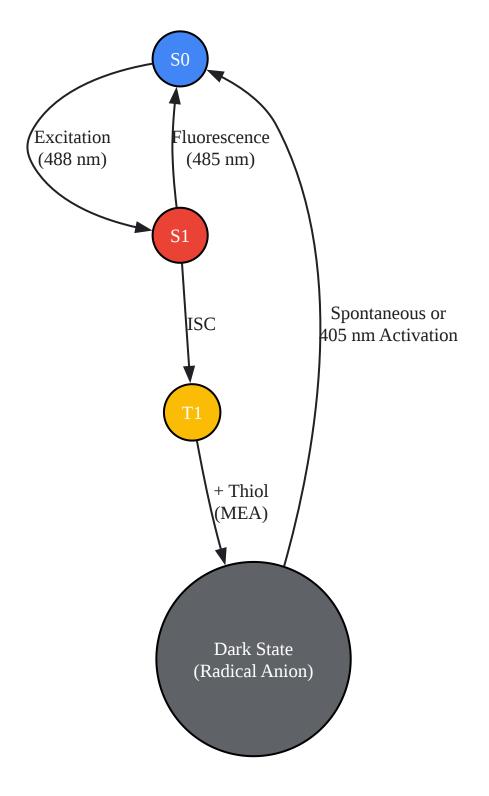
The following diagrams illustrate key workflows in a typical super-resolution microscopy experiment using **ATTO 425**.



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Caption: Experimental workflow for dSTORM imaging with ATTO 425.





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Caption: Simplified Jablonski diagram for dSTORM photoswitching.

Conclusion



ATTO 425 is a promising fluorophore for super-resolution imaging, particularly for dSTORM applications in its spectral range. While more extensive quantitative characterization of its photoswitching properties would be beneficial, the existing data and protocols provide a solid foundation for its successful implementation. By following the detailed labeling and imaging protocols outlined in this document, researchers can leverage the favorable characteristics of **ATTO 425** to achieve high-quality, super-resolved images of cellular structures, thereby advancing our understanding of complex biological processes at the nanoscale.

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